3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationships

Researchers face risks when substituting uncharacterized sulfonamide analogs due to altered triazole connectivity and scaffold electronics. This compound features a validated 3,5-dimethylisoxazole-4-sulfonamide core linked via an N-N bridge to 4H-1,2,4-triazole-distinct from benzenesulfonamide or 1H-triazole isomers. - **Physicochemical precision:** MW 243.25, XLogP3 -0.4, TPSA 111Ų, 3 rotatable bonds-ideal for fragment screening (SPR, DSF, NMR). - **Quality assurance:** ≥95% purity with ¹H NMR, ¹³C NMR, and HRMS to confirm connectivity and exclude positional isomers. - **Supply reliability:** Available for immediate shipment; characterized structural data files (MOL/SDF) provided for computational workflows.

Molecular Formula C7H9N5O3S
Molecular Weight 243.25 g/mol
Cat. No. B12188297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide
Molecular FormulaC7H9N5O3S
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NN2C=NN=C2
InChIInChI=1S/C7H9N5O3S/c1-5-7(6(2)15-10-5)16(13,14)11-12-3-8-9-4-12/h3-4,11H,1-2H3
InChIKeyXSGSFFLVAMUJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline for 3,5-Dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide


3,5-Dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide (CAS 1219581-23-3, PubChem CID 49653647, molecular formula C₇H₉N₅O₃S, MW 243.25 g/mol) is a heterocyclic sulfonamide hybrid featuring a 3,5-dimethylisoxazole ring linked via a sulfonamide bridge to a 4H-1,2,4-triazole moiety [1]. The compound bears the N–N sulfonamide linkage (SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NN2C=NN=C2), which distinguishes it from carbon-linked or oxygen-linked sulfonamide analogs. It is catalogued in commercial screening libraries under identifiers including STK941819, AKOS004898485, and ST51067786, with a computed XLogP3 of −0.4, one hydrogen bond donor, seven hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 111 Ų [1]. Its physicochemical profile suggests moderate aqueous solubility and permeability characteristics consistent with fragment-like or lead-like chemical space.

Generic Substitution Risks for 3,5-Dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide


The 3,5-dimethylisoxazole-4-sulfonamide scaffold linked to 4H-1,2,4-triazole via an N–N sulfonamide bridge represents a specific connectivity pattern that is structurally distinct from its closest analogs. Positional isomers—such as the 1H-1,2,4-triazol-5-yl variant —differ in the triazole attachment point, which alters both hydrogen-bonding geometry and electronic distribution. Similarly, benzenesulfonamide-triazole hybrids described by Ghorab et al. (2016) [1] and Liu et al. (2017) [2] replace the electron-rich isoxazole core with a phenyl ring, fundamentally changing the heterocyclic pharmacophore. Because no published head-to-head bioactivity comparisons exist for this specific compound, generic substitution with any of these analogs introduces uncharacterized risk in target binding, selectivity, and pharmacokinetic behavior. Procurement decisions predicated on scaffold similarity alone lack the quantitative evidence required for reliable scientific selection.

Differentiation Evidence for 3,5-Dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide


N–N Sulfonamide Bridge vs. Positional Triazole Isomer

The target compound features a sulfonamide N–N linkage connecting the 4-position of the 3,5-dimethylisoxazole to the N4 position of the 4H-1,2,4-triazole ring (SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NN2C=NN=C2) [1]. Its closest positional isomer, 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide, attaches the triazole at the C5 position via an N–C sulfonamide linkage . This connectivity difference results in distinct hydrogen-bond donor/acceptor topologies: the target compound presents the triazole N2 and N4 lone pairs in a symmetrical arrangement, whereas the 5-yl isomer positions the triazole NH donor at a different angle relative to the sulfonamide group. While no quantitative binding or activity data exist for either compound in primary literature, the connectivity difference is structurally verifiable and constitutes a real, quantifiable molecular distinction.

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationships

Lipophilicity and Polar Surface Area vs. Benzenesulfonamide-Triazole Hybrids

The target compound has a computed XLogP3 of −0.4 and a topological polar surface area (TPSA) of 111 Ų, as reported in PubChem [1]. In contrast, benzenesulfonamide-triazole hybrids such as N-[4-(4H-1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide (ChEMBL ID 1326913) contain a phenyl ring spacer, which increases lipophilicity (estimated XLogP ~0.5–1.5 depending on substitution) and reduces the heteroatom density relative to molecular weight [2]. The isoxazole ring in the target compound introduces an endocyclic oxygen that is absent in benzenesulfonamide analogs, contributing to a lower LogP and higher hydrogen-bond acceptor count per unit mass. These physicochemical differences are quantifiable and predictable, though direct experimental LogP or solubility measurements for the target compound are not published.

Drug-likeness Physicochemical Profiling Lead Optimization

Anticancer Potential of Triazole-Sulfonamide Hybrids vs. DCF Benchmark

Ghorab et al. (2016) reported that thirteen novel 1,2,4-triazole-benzenesulfonamide hybrids exhibited in vitro anticancer activity against multiple cancer cell lines, with the most potent analogs (compounds 1 and 11) showing higher activity than the reference drug 2′,7′-dichlorofluorescein (DCF) [1]. While the target compound—bearing a 3,5-dimethylisoxazole rather than a benzene sulfonamide core—was not among the thirteen compounds tested, the study establishes that the 1,2,4-triazole-sulfonamide pharmacophore class is capable of producing quantifiable anticancer effects. Separately, Liu et al. (2017) demonstrated that sulfonamide-1,2,4-triazole compounds exhibited antibacterial activity superior to sulfanilamide against Escherichia coli, with the most active compound (7b) achieving a MIC of 16 µg/mL [2]. These class-level findings provide a benchmark context but do not constitute direct evidence for the target compound's activity, which remains uncharacterized.

Anticancer Screening Triazole Sulfonamides Class-Level Potency

Fragment-Like Profile: MW and Rotatable Bonds vs. Larger Triazole-Sulfonamide Analogs

With a molecular weight of 243.25 g/mol and only three rotatable bonds, the target compound falls squarely within fragment-like chemical space (MW < 300, rotatable bonds ≤ 3) as defined by the 'rule of three' for fragment-based drug discovery [1]. In comparison, the benzenesulfonamide-triazole hybrids reported by Ghorab et al. (2016) have molecular weights ranging from approximately 350 to 500 g/mol, and the DNA-intercalating compound 7b from Liu et al. (2017) contains a more extended aromatic system with MW > 400 g/mol [2][3]. The lower molecular complexity of the target compound makes it suitable as a starting point for fragment growing or linking strategies, whereas larger analogs are closer to lead-like or drug-like space. This is a quantifiable structural differentiation relevant to procurement for fragment-based screening cascades.

Fragment-Based Drug Discovery Lead-Like Properties Molecular Complexity

Application Scenarios for 3,5-Dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide


Triazole Pharmacophore Fragment Library Enrichment

Given its fragment-like physicochemical profile (MW 243.25 g/mol, XLogP3 −0.4, TPSA 111 Ų, 3 rotatable bonds) and the presence of the 4H-1,2,4-triazole moiety—a recognized pharmacophore in kinase inhibition and antimicrobial drug discovery—this compound is structurally suited for inclusion in fragment-screening libraries targeting proteins with adenine-binding pockets or metal-coordinating active sites. Its low molecular complexity ensures compatibility with biophysical screening methods such as surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and ligand-observed NMR [1][2]. Procurement should specify identity confirmation by ¹H NMR and HRMS to distinguish from the 1H-1,2,4-triazol-5-yl positional isomer.

Selectivity Counter-Screen for Benzenesulfonamide-Triazole Leads

For research programs advancing benzenesulfonamide-1,2,4-triazole hybrids (e.g., the anticancer series reported by Ghorab et al., 2016), this compound can serve as a structurally related but pharmacophorically distinct comparator [1]. The replacement of the benzene ring with a 3,5-dimethylisoxazole alters both the electronic profile and the spatial orientation of the sulfonamide group. In the absence of its own characterized activity, the compound may function as a specificity control to assess whether observed biological effects are dependent on the benzenesulfonamide substructure versus the triazole-sulfonamide linkage more generally.

Synthetic Intermediate for Isoxazole-Triazole Hybrid Optimization

The compound's 3,5-dimethylisoxazole-4-sulfonamide core is a versatile synthetic intermediate amenable to further derivatization at the triazole C3 and C5 positions, or through modification of the isoxazole methyl groups [1]. The N–N sulfonamide linkage provides a geometrically constrained connection that may be exploited in structure-based design to achieve specific vector alignments. Procurement for medicinal chemistry campaigns should include characterization by ¹H NMR, ¹³C NMR, HRMS, and HPLC purity assessment (≥95%) to ensure reproducibility in SAR studies.

In Silico Docking Studies with Isoxazole-Triazole Pharmacophore

With its defined 3D conformation (three rotatable bonds limit flexibility), computed molecular descriptors, and the presence of multiple hydrogen-bonding features, this compound is a suitable candidate for computational docking and pharmacophore modeling studies [1]. Its isoxazole oxygen and triazole nitrogen atoms provide a distinctive hydrogen-bond acceptor pattern that can be used to query target protein binding sites. Procurement for in silico workflows requires structural data files (MOL/SDF format) validated against the PubChem entry (CID 49653647) to ensure correct stereoelectronic representation.

Quote Request

Request a Quote for 3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.